1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine
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Overview
Description
1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine is a useful research compound. Its molecular formula is C16H19N7O2S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine is 373.13209405 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Anticonvulsant Properties : Triazolopiperazine derivatives exhibit anticonvulsant activity, making them potential candidates for treating epilepsy and related disorders .
- Anticancer Potential : Certain Triazolopiperazine analogs have demonstrated promising anticancer effects. Researchers are exploring their use in cancer therapy .
- Anti-Diabetes Agents : The FDA-approved anti-diabetes drug sitagliptin phosphate contains a Triazolopiperazine core. It acts as a dipeptidyl peptidase 4 (DPP-4) inhibitor, aiding in glucose regulation .
Organic Synthesis
- Click Chemistry Approach : Triazoles, including 1,2,3-triazoles, are widely used in click chemistry. Their facile synthesis via 1,3-dipolar cycloaddition reactions (such as Huisgen and metal-catalyzed approaches) has revolutionized organic synthesis .
Chemical Biology and Bioconjugation
- Bioconjugation : Triazolopiperazine can serve as a versatile linker for bioconjugation. Researchers exploit its stability and compatibility with biomolecules for targeted drug delivery and imaging applications .
Supramolecular Chemistry and Materials Science
- Supramolecular Assemblies : Triazolopiperazine-containing compounds participate in supramolecular interactions, leading to the design of functional materials and molecular assemblies .
- Materials Science : Triazoles find applications in materials science, including polymers and functional coatings .
Fluorescent Imaging
- Fluorescent Probes : Triazolopiperazine derivatives can be modified to serve as fluorescent probes for cellular imaging. Their unique properties make them valuable tools in biological research .
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in various cancers, including breast, ovarian, head, neck, and colon cancers .
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its activity . This inhibition prevents cancer cell proliferation and spread by targeting specific proteins . The compound shows potent anticancer activity, with an IC50 value indicating its potency compared to the reference drug Erlotinib .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which is crucial for cell survival, growth, and differentiation . By inhibiting EGFR, the compound disrupts this pathway, leading to a decrease in tumor cell proliferation and spread .
Pharmacokinetics
The potency of the compound suggests that it may have favorable pharmacokinetic properties that contribute to its bioavailability and efficacy .
Result of Action
The result of the compound’s action is a significant reduction in cancer cell proliferation and spread . This is evidenced by its potent anticancer activity, as demonstrated by its low IC50 value .
properties
IUPAC Name |
7-(4-benzylsulfonylpiperazin-1-yl)-3-methyltriazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2S/c1-21-15-14(19-20-21)16(18-12-17-15)22-7-9-23(10-8-22)26(24,25)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWUQGQWHZICEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.